1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a 2-chlorobenzyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 2-chlorobenzyl chloride with 3,5-dimethylpyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in DMF or THF.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Derivatives with different substituents on the benzyl group.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Scientific Research Applications
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzylamine: Similar structure but lacks the pyrazole ring.
3,5-Dimethylpyrazole: Similar core structure but lacks the 2-chlorobenzyl group.
1-(2-Chlorobenzyl)piperazine: Similar benzyl substitution but different core ring structure.
Uniqueness
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is unique due to the combination of the pyrazole ring and the 2-chlorobenzyl group, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-8-12(14)9(2)16(15-8)7-10-5-3-4-6-11(10)13/h3-6H,7,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUSNANEFYOHHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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